(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Overview
Description
Scientific Research Applications
Catalysis in Organic Synthesis : A study by Vidal‐Ferran et al. (1998) discusses the use of polymer-supported amino alcohols, which are similar in structure to (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, as catalytic ligands in the enantioselective addition of diethylzinc to benzaldehyde. This application demonstrates the potential of such compounds in catalysis within organic synthesis processes (Vidal‐Ferran et al., 1998).
Electrophilic-Nucleophilic Reactivity Studies : Dichiarante et al. (2008) used a related compound, N,N-Dimethyl-4-aminophenyl cation, as an electrophilic probe for determining the relative reactivity of various nucleophiles. This study provides insights into the reactivity of similar compounds in chemical reactions (Dichiarante et al., 2008).
Stereochemistry Analysis : Dindulkar et al. (2012) synthesized a series of N-benzylated piperidones and studied their stereochemistry. These compounds, bearing similarity to this compound, provide valuable information on the stereochemical configurations and their effects on physical and chemical properties (Dindulkar et al., 2012).
Synthesis of Bioactive Molecules : Kotian et al. (2005) describe the synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for various bioactive molecules, demonstrating the utility of related compounds in the synthesis of pharmacologically relevant substances (Kotian et al., 2005).
Dipeptide Synthesis : Breitenmoser et al. (2001) discuss the synthesis of a novel 2H-azirin-3-amine used as a building block in dipeptide synthesis, demonstrating the potential of structurally similar compounds in peptide chemistry (Breitenmoser et al., 2001).
Pharmacological Studies : Boyland and Sims (1959) researched the metabolism of 3:4-dimethylaniline in rats, a compound structurally related to this compound, providing insights into its biochemical behavior and potential pharmacological applications (Boyland & Sims, 1959).
Biological Screening : Aziz‐ur‐Rehman et al. (2014) synthesized and evaluated N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide for their biological potential, highlighting the use of structurally related compounds in biological screening processes (Aziz‐ur‐Rehman et al., 2014).
Medicinal Chemistry Applications : Wright et al. (2007) discuss the synthesis and 3D-structural analysis of spin-labelled β-amino acids, showing the application of related compounds in the design of novel molecular structures for medicinal chemistry (Wright et al., 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKDDQBZODSEIN-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659968 | |
Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477600-70-7 | |
Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJY7EV26LJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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